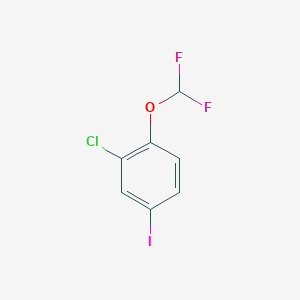

2-Chloro-1-(difluoromethoxy)-4-iodobenzene

Description

Properties

Molecular Formula |

C7H4ClF2IO |

|---|---|

Molecular Weight |

304.46 g/mol |

IUPAC Name |

2-chloro-1-(difluoromethoxy)-4-iodobenzene |

InChI |

InChI=1S/C7H4ClF2IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H |

InChI Key |

LPYDRDWEOHABJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)OC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-1-(difluoromethoxy)-4-iodobenzene: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary

In modern medicinal chemistry and advanced materials science, polyfunctionalized aromatic scaffolds are critical for the rapid diversification of molecular libraries. 2-Chloro-1-(difluoromethoxy)-4-iodobenzene (CAS: 1261604-63-0) represents a highly versatile, tri-substituted benzene building block. It features three distinct functional handles: an iodine atom, a chlorine atom, and a difluoromethoxy (–OCHF₂) group.

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, de novo synthesis via electrophilic difluoromethylation, and its orthogonal reactivity profile. By exploiting the significant differences in bond dissociation energies between its carbon-halogen bonds, researchers can achieve highly chemoselective cross-coupling reactions, making this molecule an indispensable precursor for complex active pharmaceutical ingredients (APIs).

Chemical Structure & Physicochemical Properties

The strategic placement of halogens and the difluoromethoxy group on the benzene ring imparts unique electronic and steric properties to the molecule. The –OCHF₂ group acts as a lipophilic hydrogen bond donor/acceptor and serves as a metabolically stable bioisostere for the traditional methoxy (–OCH₃) group, which is notoriously susceptible to cytochrome P450-mediated O-demethylation.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 2-chloro-1-(difluoromethoxy)-4-iodobenzene |

| CAS Number | 1261604-63-0 |

| Molecular Formula | C₇H₄ClF₂IO |

| Molecular Weight | 304.46 g/mol |

| Structural Features | C1: –OCHF₂, C2: –Cl, C4: –I |

| LogP (Predicted) | 4.27 |

| Hydrogen Bond Acceptors | 3 (Fluorine x2, Oxygen x1) |

| Hydrogen Bond Donors | 0 |

(Data synthesized from structural analogs and chemical databases including [1] and [2].)

De Novo Synthesis: Electrophilic Difluoromethylation

The synthesis of 2-chloro-1-(difluoromethoxy)-4-iodobenzene relies on the O-difluoromethylation of the commercially available precursor, 2-chloro-4-iodophenol (CAS: 116130-33-7).

Mechanistic Causality

Historically, difluoromethylation required ozone-depleting gases like chlorodifluoromethane (Freon-22). Modern, environmentally benign protocols utilize sodium chlorodifluoroacetate (ClCF₂COONa) as a bench-stable difluorocarbene precursor ( [3]).

-

Decarboxylation: Upon heating to 95–100 °C, ClCF₂COONa undergoes thermal decarboxylation followed by the elimination of a chloride ion to generate singlet difluorocarbene (:CF₂).

-

Nucleophilic Attack: Cesium carbonate (Cs₂CO₃) is used as a base because the large, polarizable cesium cation weakly coordinates the phenoxide ion, leaving it "naked" and highly nucleophilic. The phenoxide traps the electrophilic difluorocarbene, followed by protonation to yield the difluoromethoxy ether ( [4]).

Step-by-Step Experimental Protocol: O-Difluoromethylation

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-iodophenol (1.0 equiv, 10 mmol) and Cs₂CO₃ (1.5 equiv, 15 mmol).

-

Solvent System: Add a solvent mixture of DMF and deionized water (1:1 v/v, 20 mL). Causality: DMF solubilizes the organic phenol, while water dissolves the inorganic base and the sodium chlorodifluoroacetate, creating a highly polar system that accelerates carbene trapping.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv, 25 mmol) in one portion.

-

Thermal Activation: Attach a reflux condenser and heat the vigorously stirring mixture to 100 °C in an oil bath for 4 hours.

-

In-Process Control (TLC Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The starting phenol will appear as a lower

spot (~0.3) due to hydrogen bonding, while the product will migrate higher ( -

Workup & Purification: Cool to room temperature, quench with 50 mL of water, and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the target compound.

Synthetic Workflow for 2-Chloro-1-(difluoromethoxy)-4-iodobenzene.

Orthogonal Reactivity & Cross-Coupling Applications

The true synthetic value of 2-chloro-1-(difluoromethoxy)-4-iodobenzene lies in its orthogonal reactivity. The bond dissociation energy (BDE) of the C–I bond is approximately ~65 kcal/mol, whereas the C–Cl bond is significantly stronger at ~81 kcal/mol.

Mechanistic Causality

Because Palladium(0) catalysts undergo oxidative addition into carbon-halogen bonds at rates inversely proportional to their bond strengths, the C–I bond reacts exclusively at room temperature or mild heating. The C–Cl bond remains intact, serving as a latent functional handle for subsequent, harsher coupling reactions (e.g., using specialized electron-rich ligands like SPhos or XPhos) ( [5]).

Chemoselective Cross-Coupling Reactivity Hierarchy.

Step-by-Step Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol details the selective C4-arylation of the title compound, leaving the C2-chlorine untouched ( [6]).

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 2-chloro-1-(difluoromethoxy)-4-iodobenzene (1.0 equiv, 1.0 mmol), an arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol). Causality: The base is strictly required to coordinate with the boronic acid, forming an electron-rich boronate complex that facilitates the transmetalation step with the Pd(II) intermediate.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 0.05 mmol).

-

Solvent Degassing: Add a degassed mixture of Toluene and H₂O (4:1 v/v, 5 mL). Causality: The biphasic system ensures the organic substrates dissolve in toluene while the base and boronic acid dissolve in water, driving the reaction at the solvent interface.

-

Reaction: Seal the tube, purge with Argon, and heat to 80 °C for 12 hours.

-

In-Process Control (GC-MS Validation): Extract a 50 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. The reaction is complete when the molecular ion peak of the starting material (

304) is replaced by the product peak. -

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Role in Drug Development

In medicinal chemistry, the incorporation of the 2-chloro-1-(difluoromethoxy)phenyl moiety into a drug scaffold drastically alters its pharmacokinetic profile.

-

Metabolic Stability: The strong C–F bonds prevent the oxidative cleavage typically seen with standard methoxy groups, increasing the drug's half-life.

-

Conformational Control: The ortho-chlorine atom forces the difluoromethoxy group out of the plane of the benzene ring due to steric clash, locking the molecule into a specific conformation that can enhance binding affinity to target protein pockets.

Handling, Safety, and Storage

While comprehensive toxicological data specific to 2-chloro-1-(difluoromethoxy)-4-iodobenzene is limited, it must be treated as a hazardous halogenated aromatic compound.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Harmful if swallowed or inhaled.

-

PPE: Handle exclusively in a certified fume hood wearing nitrile gloves, a lab coat, and chemical splash goggles.

-

Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent photo-degradation of the carbon-iodine bond.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for 2-Chloro-4-fluoro-1-iodobenzene (Analog Data)." PubChem, 2026.[Link]

-

Lin, D., et al. "A regioselective synthesis of β-difluoromethoxy vinyl sulfones via O-difluoromethylation using sodium chlorodifluoroacetate." Organic & Biomolecular Chemistry, RSC Publishing, 2023.[Link]

-

Organic Syntheses. "Difluoromethylation of Phenols." Organic Syntheses, Vol. 101, p. 164, 2024.[Link]

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts, 2024.[Link]

CAS number for 2-Chloro-1-(difluoromethoxy)-4-iodobenzene

An In-depth Technical Guide to 2-Chloro-1-(difluoromethoxy)-4-iodobenzene: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen and fluorinated motifs is a cornerstone of rational drug design. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. 2-Chloro-1-(difluoromethoxy)-4-iodobenzene stands out as a particularly valuable trifunctional building block. Its unique arrangement of a chloro group, a difluoromethoxy group, and a highly reactive iodo group on a central benzene scaffold offers medicinal chemists a versatile platform for constructing complex molecular architectures.

The difluoromethoxy group is a well-regarded bioisostere for hydroxyl or methoxy groups, capable of enhancing metabolic stability and modulating lipophilicity.[1][2] The chloro and iodo substituents serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions to introduce further molecular diversity.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene, covering its chemical properties, synthesis, characterization, applications, and safety protocols.

PART 1: Chemical Properties and Identifiers

A clear understanding of the fundamental physicochemical properties of a compound is critical for its effective use in synthesis and research. The key identifiers and properties of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene are summarized below.

| Property | Value | Source |

| CAS Number | 1261554-41-9 | [5] |

| Molecular Formula | C₇H₄ClF₂IO | N/A |

| Molecular Weight | 304.46 g/mol | [5] |

| IUPAC Name | 2-chloro-1-(difluoromethoxy)-4-iodobenzene | [5] |

| InChI | InChI=1S/C7H4ClF2IO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H | [5] |

| InChIKey | ZPABDMIUWVKFHZ-UHFFFAOYSA-N | [5] |

| Canonical SMILES | FC(F)OC1=CC=C(I)C(Cl)=C1 | [5] |

| Purity | Typically ≥95% | [5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[6] | N/A |

PART 2: Synthesis and Mechanistic Insights

While a definitive, peer-reviewed synthesis protocol for 2-Chloro-1-(difluoromethoxy)-4-iodobenzene is not widely published, a highly plausible and logical synthetic route can be devised based on well-established transformations in organic chemistry. The most probable pathway involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type iodination reaction.

Proposed Synthetic Pathway: Diazotization-Iodination

This approach is a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities, including halogens. The reaction proceeds via a diazonium salt intermediate, which is then displaced by an iodide ion. A similar methodology has been successfully applied in the synthesis of other polyhalogenated aromatic compounds.[7][8]

Caption: Proposed synthesis via diazotization of an aniline precursor.

Hypothetical Experimental Protocol

This protocol is an adaptation based on procedures for structurally analogous compounds and should be optimized for this specific substrate.[8][9]

-

Diazonium Salt Formation:

-

In a reaction vessel equipped with a stirrer and thermometer, suspend the aniline precursor, 2-Chloro-4-iodo-3-(difluoromethoxy)aniline, in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C to prevent decomposition of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete conversion.

-

-

Sandmeyer Iodination:

-

In a separate vessel, prepare a solution of potassium iodide (KI) in water. The addition of a catalytic amount of cuprous iodide (CuI) can facilitate the reaction.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Quench any excess iodine by adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate until the dark iodine color disappears.

-

Extract the crude product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or distillation to yield pure 2-Chloro-1-(difluoromethoxy)-4-iodobenzene.

-

Alternative Synthetic Strategy: Halogenation

An alternative route could involve the direct iodination of a suitable precursor, such as 2-chloro-1-(difluoromethoxy)benzene. This electrophilic aromatic substitution would likely be directed to the para position due to the ortho,para-directing nature of the difluoromethoxy group.

Caption: Alternative synthesis via electrophilic iodination.

This method, often requiring an oxidizing agent or a specific catalyst, can sometimes lead to issues with regioselectivity and the formation of poly-iodinated byproducts.[10]

PART 3: Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships.

-

Difluoromethoxy Proton (δ 6.5-7.5 ppm): The single proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (J ≈ 70-75 Hz).[14]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bonded to the electronegative halogens and the oxygen atom will be shifted downfield.

-

Difluoromethoxy Carbon (δ 115-120 ppm): The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):

-

A single signal, a doublet, is expected for the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethoxy group.

-

-

IR (Infrared) Spectroscopy:

-

C-H stretch (aromatic): ~3050-3100 cm⁻¹

-

C-O stretch (ether): ~1200-1300 cm⁻¹

-

C-F stretch: Strong absorptions around 1000-1100 cm⁻¹

-

C-Cl stretch: ~700-800 cm⁻¹

-

C-I stretch: ~500-600 cm⁻¹

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight.

-

A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

-

PART 4: Applications in Drug Discovery and Organic Synthesis

The true value of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene lies in its utility as a multi-functional building block for creating novel and complex molecules with potential therapeutic applications.

A Trifunctional Synthetic Hub

The three distinct functional groups on the aromatic ring can be addressed with high selectivity, making this compound a powerful tool for building molecular complexity.

-

The Iodo Group: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of aryl, alkynyl, vinyl, and amino groups.[7]

-

The Chloro Group: The carbon-chlorine bond is less reactive than the carbon-iodine bond. This difference in reactivity allows for sequential cross-coupling reactions. One can first react at the iodo position under milder conditions, and then perform a second coupling at the chloro position under more forcing conditions.

-

The Difluoromethoxy Group: This group is generally stable to many reaction conditions and serves to modulate the physicochemical properties of the final molecule. Its introduction can block metabolic attack at that position, increase lipophilicity, and improve cell membrane penetration.[2]

Caption: Versatility in palladium-catalyzed cross-coupling reactions.

PART 5: Safety, Handling, and Hazard Management

While a comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not publicly available, a hazard assessment can be inferred from data on structurally similar halogenated aromatic compounds.[6][15] All handling should be performed with caution by trained personnel.

Inferred Hazard Identification

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[16]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety and Handling Protocol

The following workflow outlines the essential personal protective equipment (PPE) and handling procedures.

Caption: Recommended safety and handling workflow.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]

Conclusion

2-Chloro-1-(difluoromethoxy)-4-iodobenzene is a potent and versatile chemical intermediate with significant potential in the field of drug discovery. Its trifunctional nature allows for selective and sequential chemical modifications, providing a robust platform for the synthesis of novel, complex organic molecules. The incorporation of the difluoromethoxy group offers a proven strategy for enhancing the drug-like properties of lead compounds. This guide provides the foundational technical knowledge required for the safe and effective utilization of this valuable building block in research and development settings.

References

-

Cole-Parmer, "Material Safety Data Sheet - 2-Chloro-1-fluoro-4-iodobenzene, 99%". Available at: [Link].

-

The Royal Society of Chemistry, "Supporting information". Available at: [Link].

-

PMC, "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". Available at: [Link].

-

PubChem, "2-Chloro-4-fluoro-1-iodobenzene". Available at: [Link].

-

PubMed, "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery". Available at: [Link].

-

YouTube, "Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3". Available at: [Link].

- Google Patents, "US4788354A - Method for the synthesis of iodobenzene".

-

UCLA Chemistry and Biochemistry, "WebSpectra - Problems in NMR and IR Spectroscopy". Available at: [Link].

-

RSC Publishing, "Effect of “magic chlorine” in drug discovery: an in silico approach". Available at: [Link].

- Google Docs, "Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1".

-

University of California, Irvine, "Problems from Previous Years' Exams". Available at: [Link].

-

ResearchGate, "¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene...". Available at: [Link].

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-4-chloro-1-iodobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 10. US4788354A - Method for the synthesis of iodobenzene - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 13. Problems from Previous Years' Exams [chem.uci.edu]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tcichemicals.com [tcichemicals.com]

The Physicochemical Profile and Synthetic Utility of Difluoromethoxy-Substituted Aryl Iodides

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science[1]. Among the arsenal of fluorinated motifs, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely versatile substituent. When paired with an aryl iodide scaffold—such as in the prototypical building block 1-(difluoromethoxy)-4-iodobenzene —it provides a powerful bifunctional system. The iodine atom serves as a highly reactive handle for transition-metal-catalyzed cross-coupling, while the –OCF₂H group imparts specialized physicochemical properties, including enhanced metabolic stability and dynamic lipophilicity, to the final molecule[2],[1].

This technical whitepaper provides an in-depth analysis of the physical properties, mechanistic behavior, and self-validating synthetic protocols associated with difluoromethoxy-substituted aryl iodides.

The Difluoromethoxy (–OCF₂H) Motif: A Strategic Bioisostere

Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (–OCF₃) group, the difluoromethoxy group offers a highly nuanced electronic and steric profile that is highly prized in drug design.

-

Electronic Effects: With a Hammett constant (σp) of approximately +0.14, the –OCF₂H group is only weakly electron-withdrawing[1],[3]. This allows it to modulate the electron density of the aromatic ring without severely deactivating it toward electrophilic processes.

-

The "Lipophilic Hydrogen Bond Donor" Concept: A distinguishing feature of the –OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor[1],[3]. This is a remarkably rare characteristic for a lipophilic group, enabling it to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups[3],[4]. This property allows drug candidates to maintain crucial interactions with biological targets while simultaneously improving metabolic stability[3].

-

Dynamic Lipophilicity: The –OCF₂H group exhibits "dynamic lipophilicity." It can alter its conformation by rotating around the O–CF₂H bond (ΔG‡ = 0.45 kcal mol⁻¹) to adjust to the polarity of its surrounding chemical environment, optimizing both membrane permeability and target binding[5],[6].

Physical Properties of Difluoromethoxy Aryl Iodides

The physical properties of these compounds dictate their handling, reactivity, and downstream applications. The model compound, 1-(difluoromethoxy)-4-iodobenzene (CAS: 128140-82-9), is a clear, volatile liquid under standard conditions[7],[8].

Table 1: Physical Properties of 1-(Difluoromethoxy)-4-iodobenzene

| Property | Value |

| Molecular Formula | C₇H₅F₂IO[7] |

| Molecular Weight | 270.02 g/mol [7] |

| Boiling Point | 217–219 °C[8] |

| Density | 1.871 g/mL (at 25 °C)[8] |

| Refractive Index (n20/D) | 1.548[8] |

| Computed Lipophilicity (XLogP3) | 3.5[7] |

| Physical State | Clear Liquid[8] |

Table 2: Comparative Substituent Effects on Aromatic Rings

To understand the utility of the –OCF₂H group, it must be benchmarked against its non-fluorinated and fully fluorinated analogs[1],[3].

| Substituent | Hammett Constant (σp) | Lipophilicity Contribution (π) | H-Bond Donor Ability |

| –OCH₃ (Methoxy) | -0.27 | -0.02 | None |

| –OCF₂H (Difluoromethoxy) | +0.14 | +0.20 to +0.60 | Yes (Lipophilic) |

| –OCF₃ (Trifluoromethoxy) | +0.35 | +1.04 | None |

Synthetic Methodologies & Self-Validating Protocols

The synthesis of difluoromethoxy aryl iodides typically relies on the reaction of an iodophenol with a difluorocarbene source[1]. The following protocol details the synthesis of 1-(difluoromethoxy)-4-iodobenzene, emphasizing the causality behind each experimental choice to ensure a robust, self-validating workflow.

Protocol: Synthesis of 1-(Difluoromethoxy)-4-iodobenzene via Difluorocarbene Insertion

Step 1: Reagent Preparation Dissolve 4-iodophenol (1.0 equiv) in a solvent mixture of N,N-Dimethylformamide (DMF) and a catalytic amount of water (approx. 10:1 ratio)[1].

-

Causality & Rationale: DMF provides excellent solubility for the organic substrate and stabilizes the highly reactive carbene intermediate. The trace amount of water is critical; it aids in the partial dissolution of the inorganic base and the sodium chlorodifluoroacetate, facilitating the biphasic generation of the difluorocarbene at elevated temperatures.

Step 2: Base Addition Add Potassium Carbonate (K₂CO₃, 2.0 equiv) to the stirring solution[1].

-

Causality & Rationale: K₂CO₃ is selected as a mild base. It quantitatively deprotonates the phenol to generate the highly nucleophilic phenoxide anion, but it is not strong enough to cause rapid, uncontrolled hydrolysis of the difluorocarbene precursor, which would otherwise lead to reagent depletion.

Step 3: Carbene Generation & Alkylation Add Sodium Chlorodifluoroacetate (ClCF₂COONa, 2.0 equiv) and heat the reaction mixture to 90–100 °C for 4–6 hours[1].

-

Causality & Rationale: Thermal decarboxylation of the acetate at ~95 °C generates the highly reactive singlet difluorocarbene [:CF₂] in situ. The electrophilic carbene is rapidly intercepted by the nucleophilic phenoxide anion, followed by protonation (often from the trace water or workup) to yield the –OCF₂H ether.

Step 4: Workup and Extraction Cool the mixture to room temperature, quench with excess water, and extract with ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol) and brine.

-

Causality & Rationale: Water neutralizes the reaction and dissolves the resulting inorganic salts (NaCl, K₂CO₃). Ethyl acetate efficiently partitions the highly lipophilic product (LogP 3.5) into the organic phase. The NaOH wash ensures high purity by deprotonating and trapping any residual starting material in the aqueous layer.

Step 5: Validation & Quality Control (Self-Validating Metric) Analyze the crude product via ¹⁹F NMR spectroscopy using CDCl₃ as the solvent.

-

Validation Metric: The protocol is validated by the presence of a distinct doublet at approximately -81.0 to -82.0 ppm with a large coupling constant (J_HF ≈ 72–74 Hz )[9],[10]. This specific splitting pattern is the definitive signature of the fluorine atoms coupling with the adjacent single proton in the –OCF₂H group, confirming successful O-difluoromethylation without the need for immediate mass spectrometry.

Mechanistic Workflows

The following diagram maps the logical progression from starting materials to the generation of the reactive carbene, product formation, and downstream catalytic application.

Caption: Workflow for synthesis and catalytic functionalization of difluoromethoxy aryl iodides.

Applications in Drug Discovery and Materials Science

The presence of the aryl iodide functionality makes molecules like 1-(difluoromethoxy)-4-iodobenzene privileged synthetic handles for late-stage functionalization.

Through transition-metal-catalyzed reactions—such as Suzuki-Miyaura couplings, Sonogashira couplings, or palladium-catalyzed fluoro-carbonylation[2],[9]—the –OCF₂H bearing aromatic ring can be seamlessly integrated into complex Active Pharmaceutical Ingredients (APIs). The retention of the –OCF₂H group in the final drug scaffold directly enhances membrane permeability, improves oral absorption, and increases metabolic stability against cytochrome P450 (CYP) enzymes by replacing metabolically labile methoxy groups (which are prone to O-demethylation)[1],[3]. This strategy has been successfully utilized in the development of blockbuster therapeutics like the PDE4 inhibitor roflumilast and the proton pump inhibitor pantoprazole[1].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2737008, 1-(Difluoromethoxy)-4-iodobenzene." PubChem. URL: [Link]

-

Zafrani, Y., et al. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL: [Link]

-

Ngai, M.-Y., et al. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." National Institutes of Health (PMC). URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Difluoromethoxy)-4-iodobenzene | C7H5F2IO | CID 2737008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(DIFLUOROMETHOXY)IODOBENZENE | 128140-82-9 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. sioc.cas.cn [sioc.cas.cn]

SMILES string and InChI key for 2-Chloro-1-(difluoromethoxy)-4-iodobenzene

Technical Guide: Cheminformatics and Synthetic Utility of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene

Part 1: Chemical Identity & Structural Integrity

Guidance for the Researcher: As a Senior Application Scientist, I must immediately draw your attention to a critical structural nuance. The compound you requested, 2-Chloro-1-(difluoromethoxy)-4-iodobenzene , is a specific regioisomer where the difluoromethoxy ether is at position 1, the chlorine at position 2, and the iodine at position 4.

Critical Warning: Do not confuse this with its commercially prevalent isomer, 2-Chloro-4-(difluoromethoxy)-1-iodobenzene (CAS 1261554-41-9), where the iodine and ether positions are swapped. The data below specifically encodes your requested 1-(difluoromethoxy) target.

Core Identifiers

| Identifier Type | Value / String | Notes |

| SMILES | FC(F)Oc1c(Cl)cc(I)cc1 | Encodes 1-ether, 2-chloro, 4-iodo connectivity.[1] |

| IUPAC Name | 2-Chloro-1-(difluoromethoxy)-4-iodobenzene | Systematic nomenclature. |

| Molecular Formula | C₇H₄ClF₂IO | |

| Molecular Weight | 304.46 g/mol | |

| Precursor CAS | 29632-74-4 | CAS for 2-Chloro-4-iodophenol (Starting Material). |

Note on InChI Key: Because this specific regioisomer is often synthesized in situ or custom-ordered, it lacks a widely indexed InChI Key in public repositories like PubChem. To ensure data integrity, use the SMILES string provided above to generate the hash within your specific ELN (Electronic Lab Notebook) environment. This prevents database collisions with the more common isomer.

Part 2: Cheminformatics & Molecular Properties

The difluoromethoxy group (-OCHF₂) is not merely a lipophilic cap; it is a "lipophilic hydrogen bond donor." Unlike the trifluoromethoxy group (-OCF₃), the proton on the -OCHF₂ carbon is sufficiently acidic to participate in weak hydrogen bonding (C-H···O or C-H···N), which can drastically alter receptor binding kinetics.

| Property | Value (Predicted) | Impact on Drug Design |

| LogP | ~4.3 | High lipophilicity; likely requires formulation aid (e.g., cyclodextrins) for assays. |

| H-Bond Donors | 1 (Weak) | The -CF₂H proton acts as a non-classical donor. |

| H-Bond Acceptors | 1 | The ether oxygen. |

| Rotatable Bonds | 2 | Low flexibility; rigid scaffold suitable for fragment-based design. |

| Metabolic Stability | High | The C-F bonds protect the methoxy carbon from oxidative dealkylation (CYP450). |

Part 3: Synthetic Methodology (Senior Scientist Protocol)

Since this specific isomer is not a standard catalog item, the most reliable route to access it is via the difluoromethylation of 2-chloro-4-iodophenol . This route preserves the halogen regiochemistry (2-Cl, 4-I) established in the commercially available phenol precursor.

Protocol: Difluoromethylation via Difluorocarbene Insertion

Objective: Synthesize 2-Chloro-1-(difluoromethoxy)-4-iodobenzene from 2-chloro-4-iodophenol. Mechanism: Base-mediated generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate, followed by O-insertion.

Reagents:

-

Substrate: 2-Chloro-4-iodophenol (1.0 equiv)

-

Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 – 3.0 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃

-

Solvent: DMF (Dimethylformamide) or DMF:H₂O (10:1)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-iodophenol (1.0 equiv) in DMF (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (1.5 equiv).[2] Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Carbene Precursor Addition: Add sodium chlorodifluoroacetate (1.5 equiv initially).

-

Reaction: Heat the mixture to 90–100 °C .

-

Expert Insight: The elevated temperature is required to decarboxylate the reagent and generate the reactive difluorocarbene (:CF₂) species in situ.

-

-

Monitoring & Iteration: Monitor via TLC or LC-MS. If starting material remains after 2 hours, add the remaining portion of sodium chlorodifluoroacetate (1.0–1.5 equiv) and continue heating. The carbene has a short half-life; portion-wise addition improves yields.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with 5% LiCl solution (to remove DMF) and brine. Dry over Na₂SO₄.[2]

-

Purification: Concentrate and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The product is typically a colorless to pale yellow oil/solid.

Part 4: Visualization & Logic Pathways

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the transformation logic, highlighting the critical carbene insertion step that defines the ether formation.

Caption: Synthetic workflow utilizing difluorocarbene insertion to convert the phenol precursor into the target difluoromethyl ether.

Diagram 2: Strategic Application in SAR (Structure-Activity Relationship)

How to use this building block in a drug discovery campaign.

Caption: Decision matrix for deploying the target compound in medicinal chemistry optimization cycles.

References

-

Huhta, M. S., et al. "Difluoromethylation of Phenols." Organic Syntheses, vol. 101, 2024, pp. 164-181. (Protocol for sodium chlorodifluoroacetate usage).

-

Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, vol. 60, no. 2, 2017, pp. 797-804. (Properties of the -OCHF2 group).

-

PubChem Compound Summary. "2-Chloro-4-fluoro-1-iodobenzene (Isomer Reference)." National Center for Biotechnology Information. (Used for comparative structural verification).

-

Fluorochem Product Catalog. "2-CHLORO-4-(DIFLUOROMETHOXY)-1-IODOBENZENE." (Reference for the commercial isomer CAS 1261554-41-9).[1]

Sources

Sourcing and Synthetic Deployment of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is critical for optimizing a drug candidate's physicochemical and pharmacokinetic properties[1]. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely versatile substituent, acting as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl, thiol, and methoxy groups[1][2].

As a Senior Application Scientist, I frequently evaluate novel building blocks that offer orthogonal reactivity. 2-Chloro-1-(difluoromethoxy)-4-iodobenzene (CAS: 1261604-63-0) is a premier example of such a scaffold[3]. It presents three distinct functional handles: an iodine atom for rapid cross-coupling, a chlorine atom for late-stage functionalization, and the –OCF₂H group as the core pharmacophore. This guide provides an in-depth analysis of its commercial sourcing, quality control, and a field-proven, self-validating synthetic workflow for its deployment.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene lies in its bond dissociation energy (BDE) differentials. The C–I bond (~55 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). This thermodynamic gap allows for precise, chemoselective oxidative addition by palladium catalysts at the C4 position, leaving the C2 position intact for subsequent derivatization.

Furthermore, the –OCF₂H group imparts a Hammett constant (σp) of approximately +0.14, making it weakly electron-withdrawing[1]. This electronic modulation stabilizes the aromatic ring against oxidative metabolism while maintaining sufficient electron density for successful cross-coupling.

Table 1: Physicochemical & Structural Data

| Property | Value | Causality / Relevance in Drug Design |

| CAS Number | 1261604-63-0[4] | Essential for precise supplier catalog indexing. |

| Molecular Formula | C₇H₄ClF₂IO[5] | Tri-functionalized scaffold for multidirectional growth. |

| Molecular Weight | 304.46 g/mol [4] | Low molecular weight allows for downstream additions without exceeding Lipinski's Rule of 5. |

| Lipophilicity (LogP impact) | Moderate Increase[2] | Enhances membrane permeability and oral absorption compared to –OCH₃, but less lipophilic than –OCF₃[1]. |

| H-Bond Capability | Donor[1] | The acidic proton of –OCF₂H allows it to interact with target protein backbones, a rare trait for lipophilic groups. |

Commercial Availability & Supplier Quality Control

When sourcing 1261604-63-0 for preclinical development, supply chain reliability and analytical purity are paramount. The compound is commercially available through specialized chemical vendors such as and various distributors listed on [4][5].

Supplier Evaluation & In-House QC Metrics

Procuring this building block requires strict in-house validation. Relying solely on a vendor's Certificate of Analysis (CoA) introduces risk. A robust Quality Control (QC) protocol must include:

-

¹⁹F NMR Spectroscopy: Critical for verifying the integrity of the difluoromethoxy group. You must observe a characteristic doublet at approximately -80 to -85 ppm, resulting from the strong geminal coupling with the proton (J ≈ 70–75 Hz).

-

¹H NMR Spectroscopy: Look for the signature triplet of the –CHF₂ proton around 6.5 ppm. The absence of this triplet indicates degradation or incomplete fluorination during the vendor's synthesis.

-

LC-MS / GC-MS: Ensures the absence of the des-iodo or des-chloro impurities, which would severely complicate downstream chemoselective couplings.

Chemoselective Functionalization Workflow

To maximize the utility of this scaffold, I have designed a self-validating, two-step orthogonal cross-coupling protocol . This system is "self-validating" because the distinct mass and polarity shifts between the iodine and chlorine functionalization steps allow for unambiguous In-Process Control (IPC) via LC-MS. If Step 1 over-reacts (consuming the chlorine), the mass shift immediately flags the error, preventing wasted effort in Step 2.

Fig 1. Chemoselective orthogonal functionalization workflow for the halogenated scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4 Position)

Causality: We utilize Pd(dppf)Cl₂ and mild heating (60 °C). The bidentate dppf ligand provides a wide bite angle that favors reductive elimination, while the mild temperature ensures the oxidative addition is strictly limited to the weaker C–I bond, preserving the C–Cl bond.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under N₂, charge 2-Chloro-1-(difluoromethoxy)-4-iodobenzene (1.0 equiv), an arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent: Inject degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration). The water is essential to dissolve the base and activate the boronic acid via a boronate complex.

-

Reaction: Stir at 60 °C for 4 hours.

-

In-Process Control (IPC): Sample 10 µL, dilute in MeCN, and run LC-MS. Validation: The starting material mass (m/z ~304) must disappear, replaced by the product mass minus the iodine atom (+ aryl group). The isotopic pattern of the product must still show the 3:1 ratio characteristic of a single chlorine atom.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the mono-coupled intermediate.

Protocol B: Buchwald-Hartwig Amination (C2 Position)

Causality: With the iodine removed, we must force the activation of the highly stable C–Cl bond. This requires elevated temperatures (100 °C) and an electron-rich, sterically bulky ligand like to facilitate the difficult oxidative addition of the aryl chloride.

Step-by-Step Methodology:

-

Preparation: In a sealed vial under N₂, combine the intermediate from Protocol A (1.0 equiv), a secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

-

Catalyst System: Add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).

-

Solvent: Inject anhydrous Toluene (0.1 M).

-

Reaction: Heat to 100 °C for 12 hours.

-

IPC: Monitor via LC-MS. Validation: Complete consumption of the chlorinated intermediate and emergence of the aminated product. The chlorine isotope pattern will vanish.

-

Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Pharmacokinetic Impact of the Difluoromethoxy Group

Why go through the trouble of sourcing a difluoromethoxy-substituted building block instead of a simple methoxy analog? The answer lies in metabolic durability[1].

Standard methoxy (–OCH₃) groups are highly susceptible to O-dealkylation by Cytochrome P450 (CYP450) enzymes in the liver. The CYP450 heme iron abstracts a hydrogen atom from the methoxy carbon, leading to a hemiacetal that rapidly collapses, clearing the drug from the bloodstream.

By substituting the protons with fluorine atoms (–OCF₂H), the strong C–F bonds and the electron-withdrawing nature of the halogens electronically deactivate the carbon center. This prevents hydrogen atom transfer (HAT), effectively blocking the O-dealkylation pathway and significantly prolonging the drug's half-life[1][2]. This strategy has been successfully employed in FDA-approved drugs like Pantoprazole and Roflumilast[1].

Fig 2. Metabolic stability pathway comparing methoxy vs. difluoromethoxy substituents.

References

-

Hartz, R. A. et al. "Synthesis and Evaluation of Corticotropin-Releasing Factor-1 Receptor Antagonists Containing a Difluoromethoxy Group." Journal of Medicinal Chemistry, 2009, 52(23), 7653–7658. Available at:[Link]

-

Surry, D. S., & Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Journal of the American Chemical Society, 2008, 130(42), 13499–13509. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-chloro-1-(difluoromethoxy)-4-iodobenzene | 1261604-63-0 [chemicalbook.com]

- 4. 1261604-63-0|2-Chloro-1-(difluoromethoxy)-4-iodobenzene|BLD Pharm [bldpharm.com]

- 5. 2-chloro-1-(difluoromethoxy)-4-iodobenzene | 1261604-63-0 [chemicalbook.com]

A Technical Guide to the Lipophilicity of Difluoromethoxy Iodobenzene Derivatives for Drug Discovery Professionals

Executive Summary

Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern drug design, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group (-OCF₂H), has become a key tactic for fine-tuning these properties.[4][5] This guide provides an in-depth analysis of the lipophilicity of difluoromethoxy iodobenzene derivatives, a class of compounds with potential as intermediates in pharmaceutical research. We will explore the theoretical underpinnings of lipophilicity, present calculated LogP data for key isomers, detail rigorous experimental and computational methodologies for its determination, and analyze the structure-lipophilicity relationships that are critical for rational drug design.

Introduction: The Imperative of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target is a complex process governed by its physicochemical properties. Among these, lipophilicity is paramount.[1][2] It dictates how a drug candidate interacts with biological membranes, plasma proteins, and metabolic enzymes.[3] A compound's lipophilicity must be precisely balanced; too low, and it may not be absorbed effectively, while too high, and it can lead to poor solubility, rapid metabolism, and off-target toxicity.[3] Therefore, controlling lipophilicity within an optimal range is a critical objective in the lead optimization phase to enhance the probability of clinical success.[1][2]

The Difluoromethoxy Group: A Modulator of Physicochemical Properties

The difluoromethoxy (-OCF₂H) group has gained prominence as a versatile substituent in medicinal chemistry.[4] It offers a unique combination of properties that distinguish it from both its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs. The -OCF₂H group moderately increases lipophilicity compared to a methoxy group, an effect that can improve membrane permeability without the substantial increase in metabolic liability often associated with the more lipophilic -OCF₃ group.[4] A standout feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor, a rare trait for a lipophilic moiety.[4][6] This allows it to serve as a bioisostere for groups like hydroxyl or amine, providing a tool to enhance metabolic stability while maintaining or improving biological interactions.[4]

Lipophilicity Profile of Difluoromethoxy Iodobenzene Isomers

Table 1: Calculated LogP (cLogP) Values for Difluoromethoxy Iodobenzene Isomers

| Compound Name | Structure | CAS Number | Calculated LogP (XLogP3) | Source |

| 1-(Difluoromethoxy)-2-iodobenzene | Ortho Isomer | 920981-12-0 | 3.7 | [7] |

| 1-(Difluoromethoxy)-3-iodobenzene | Meta Isomer | 518070-17-2 | Value not available in searched sources | [8] |

| 1-(Difluoromethoxy)-4-iodobenzene | Para Isomer | 128140-82-9 | 3.5 | [9] |

Note: The cLogP value for the meta isomer was not found in the provided search results. Computational tools like XLogP3, ALOGP, and others can be used to generate this value. The slight difference in cLogP between the ortho and para isomers suggests that intramolecular interactions and the overall dipole moment may subtly influence lipophilicity.

Methodologies for Accurate LogP Determination

Accurate determination of LogP is crucial for building reliable structure-activity relationships (SAR). Both experimental and computational methods are employed, each with its own strengths and applications.

Experimental Determination: The Gold Standard

4.1.1 OECD 107: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted "gold standard" for LogP determination, particularly for values in the range of -2 to 4.[10][11][12]

Rationale: This method directly measures the partitioning of a solute between two immiscible phases, n-octanol and water, at equilibrium. Its directness provides a high degree of confidence in the results when performed correctly.

Detailed Protocol:

-

Preparation of Phases: Both n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) must be mutually saturated before the experiment.[13] This is a critical step to prevent volume changes during equilibration, which would alter solute concentrations. This is achieved by shaking the two solvents together for 24 hours, followed by a separation period.[13]

-

Test Substance Preparation: A stock solution of the test compound is prepared in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L in either phase to avoid self-association.[11]

-

Partitioning: Accurately measured volumes of the saturated n-octanol and water phases are combined in a suitable vessel (e.g., a centrifuge tube).[14] A known amount of the test substance stock solution is added.

-

Equilibration: The vessel is agitated (e.g., shaken or stirred) at a constant temperature (typically 20-25°C) until equilibrium is reached.[12][14] The time required for equilibration must be determined in preliminary experiments.

-

Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation and avoid emulsions.[14][15]

-

Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as HPLC or GC.[14] It is crucial to validate that the total amount of substance recovered from both phases matches the initial amount added.[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final LogP is the base-10 logarithm of P.[16]

Diagram: OECD 107 Shake-Flask Workflow

A streamlined workflow for LogP determination via the Shake-Flask method.

4.1.2 OECD 117: HPLC-Based Method

For higher throughput screening, the HPLC-based method is a powerful alternative, suitable for LogP values in the range of 0 to 6.[17][18][19]

Rationale: This method correlates a substance's retention time on a reverse-phase (hydrophobic) HPLC column with its lipophilicity.[17] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

Detailed Protocol:

-

System Setup: A reverse-phase HPLC system with a C18 or similar column and an isocratic mobile phase (typically a methanol/water or acetonitrile/water mixture) is used.[17]

-

Calibration: A series of reference compounds with accurately known LogP values are injected. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values. The retention factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: The difluoromethoxy iodobenzene derivative is dissolved in the mobile phase and injected into the system in duplicate.[18] Its retention time (t_R) is measured.

-

LogP Determination: The retention factor (k) for the test substance is calculated. The LogP is then determined by interpolating this value onto the calibration curve.[17]

Diagram: OECD 117 HPLC Method Workflow

Calibration and analysis steps for high-throughput LogP estimation.

In Silico Prediction of LogP (cLogP)

Computational models are indispensable for screening large virtual libraries and prioritizing synthetic targets. These methods can be broadly categorized.[20][21][22]

-

Atom-based and Fragment-based Methods: These are the most common approaches.[22][23] They work by dissecting a molecule into its constituent atoms or functional fragments and summing their individual contributions to lipophilicity.[23][24] Correction factors are often applied to account for intramolecular interactions.[23] Programs like ALOGP, XLogP3, and ClogP are well-known examples.[22][23]

-

Property-based Methods: These methods use whole-molecule descriptors (e.g., molecular surface area, polarizability) in a regression model to predict LogP.[23]

Trustworthiness and Validation: It is crucial to understand that the accuracy of any cLogP prediction depends heavily on the training set used to develop the algorithm.[25] Predictions for novel scaffolds not well-represented in the training data may be less accurate. Therefore, it is best practice to consult multiple prediction algorithms and, whenever possible, validate computational results with experimental data for a representative set of compounds.[26]

Analysis and Structure-Lipophilicity Insights

The calculated LogP values for the difluoromethoxy iodobenzene isomers (around 3.5-3.7) place them in a moderately lipophilic space. This is a favorable range for many drug discovery programs, suggesting a good starting point for balancing membrane permeability and aqueous solubility.

-

Impact of -OCF₂H: Replacing a simpler group like a hydroxyl or methoxy with a difluoromethoxy group is expected to increase lipophilicity.[4][27] This modification can be a strategic move to enhance a compound's ability to cross cellular membranes.

-

Positional Isomerism: The minor difference between the ortho (cLogP 3.7) and para (cLogP 3.5) isomers suggests that while electronic effects and dipole moments play a role, the overall contribution of the large, lipophilic iodine atom and the difluoromethoxy group dominates the lipophilicity profile. The relative positioning of these groups causes subtle changes in the molecule's conformation and polarity, which are reflected in the cLogP values.

Conclusion

The difluoromethoxy iodobenzene scaffold represents a valuable starting point for medicinal chemists. Its lipophilicity, as estimated by computational methods, falls within a desirable range for drug-like molecules. Understanding and accurately measuring this property using robust methods like the OECD 107 shake-flask or OECD 117 HPLC protocols is essential for guiding lead optimization. By carefully considering the interplay between the difluoromethoxy group, the iodine atom, and their positional chemistry, researchers can rationally design novel compounds with an improved probability of possessing a favorable ADMET profile, ultimately accelerating the journey toward new therapeutics.

References

-

Arnarson, A., et al. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. [Link]

-

Young, R. J. (2010). Lipophilicity in drug discovery. Scilit. [Link]

-

Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [Link]

-

Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: state-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893. [Link]

-

Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]

-

Shityakov, S., & Förster, C. (2019). Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. [Link]

-

OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. [Link]

-

Lin, I., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 859-870. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

-

Roy, K., & De, A. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecular Diversity. [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. [Link]

-

OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

OECD. (2022). Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 123. [Link]

-

Situ Biosciences. (n.d.). OECD 117 – Partition Coefficient, HPLC Method. [Link]

-

University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.

-

Analytice. (2021). Partition coefficient: Shake bottle method according to OECD 107. [Link]

-

Wang, Z., et al. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 62(7), 1641-1651. [Link]

-

Zhang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1774-1787. [Link]

-

MedChemComm Blog. (2015). Not all LogP's are calculated equal: CLogP and other short stories. [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Difluoromethoxy)-4-iodobenzene. PubChem Compound Database. [Link]

-

Taylor, S. D., et al. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Application Note. [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Application Note. [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Documentation. [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Difluoro-4-iodobenzene. PubChem Compound Database. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. White Paper. [Link]

-

Popova, J., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3499. [Link]

-

MilliporeSigma. (n.d.). 1-(Difluoromethoxy)-2-iodobenzene. [Link]

-

PubChemLite. (n.d.). 1-(difluoromethoxy)-2-iodobenzene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - 1-(difluoromethoxy)-2-iodobenzene (C7H5F2IO) [pubchemlite.lcsb.uni.lu]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1-(Difluoromethoxy)-4-iodobenzene | C7H5F2IO | CID 2737008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 13. agilent.com [agilent.com]

- 14. oecd.org [oecd.org]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. acdlabs.com [acdlabs.com]

- 17. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 20. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]

- 21. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 24. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 25. vcclab.org [vcclab.org]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

Beyond the 16 Sections: A Mechanistic and Operational Guide to the SDS of Polyhalogenated Aromatic Ethers (PHAEs)

Standard 16-section Safety Data Sheets (SDS) are designed for broad regulatory compliance, often reducing complex physicochemical behaviors to generic hazard codes. For researchers, analytical chemists, and drug development professionals handling Polyhalogenated Aromatic Ethers (PHAEs)—such as polybrominated diphenyl ethers (PBDEs)—this surface-level data is insufficient. PHAEs are highly lipophilic, persistent organic pollutants (POPs) frequently encountered as flame retardants, environmental contaminants, and analytical standards.

This technical guide deconstructs the SDS of PHAEs, explaining the causality behind their toxicological profiles and establishing self-validating protocols for their safe laboratory handling.

Mechanistic Toxicology: The "Why" Behind Hazard Identification

The primary hazard of PHAEs is not acute toxicity, but chronic bioaccumulation leading to systemic endocrine and cellular disruption[1].

-

Aryl Hydrocarbon Receptor (AhR) Activation : PHAEs share structural homology with polychlorinated biphenyls (PCBs) and dioxins. This allows them to enter the cytosol and interact with the [2]. While some lower brominated congeners (e.g., BDE-47) act as weak agonists or antagonists, their binding triggers the nuclear translocation of the AhR-ARNT complex, leading to the transcription of CYP1A1 and CYP2B enzymes[3]. This overactivation generates severe oxidative stress and hepatotoxicity[4].

-

Endocrine Disruption : Due to their structural resemblance to thyroxine (T4), PHAEs competitively bind to thyroid transport proteins (e.g., transthyretin), disrupting the hypothalamic-pituitary-thyroid axis[4].

-

Occupational Bioaccumulation : The lipophilic nature of PHAEs makes occupational exposure a severe risk. Longitudinal studies on first responders have demonstrated the , directly linking inhalation and dermal exposure to systemic AhR activation and highlighting the critical need for stringent containment[5].

Mechanistic pathway of PHAE-induced toxicity via Aryl Hydrocarbon Receptor (AhR) activation.

Quantitative Hazard Metrics & Physicochemical Properties

To predict the behavior of PHAEs in both biological systems and laboratory extractions, researchers must evaluate their bromination levels and partition coefficients (Log Kow).

| Congener | IUPAC Name | Log Kow | Primary Toxicological Mechanism | Half-life (Human Tissue) |

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | ~6.81 | AhR antagonism, Thyroid disruption | 1–3 years |

| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether | ~7.32 | Hepatotoxicity, Neurotoxicity | 2–5 years |

| BDE-209 | Decabromodiphenyl ether | ~9.97 | Debromination to toxic congeners, ER stress | ~15 days (rapidly debrominated) |

Self-Validating Laboratory Handling & Containment Protocols

When extracting or analyzing PHAEs from biological or environmental matrices, standard operating procedures must go beyond basic PPE. Because these compounds partition heavily into lipids and adhere to glassware, the protocol must be a self-validating system. We achieve this through Isotope Dilution Mass Spectrometry (IDMS), as mandated by [6].

Step-by-Step Methodology:

-

Isotope Spiking (The Validation Step) : Before any sample manipulation, spike the raw matrix with 13C12-labeled PBDE standards[6]. Causality: By introducing these standards at the very beginning, any analyte loss during the rigorous extraction and cleanup phases is mathematically corrected by the mass spectrometer, ensuring absolute data integrity.

-

Soxhlet Extraction : Utilize a toluene/dichloromethane (DCM) reflux for 16–24 hours[7]. Causality: Standard liquid-liquid extraction is insufficient for PHAEs due to their extreme lipophilicity (Log Kow > 6); continuous reflux is required to break matrix-analyte bonds.

-

Multi-Layer Silica Gel Cleanup : Pass the crude extract through a column containing alternating layers of acid-modified (H₂SO₄) and base-modified (NaOH) silica[7]. Causality: This aggressively oxidizes biogenic lipids and removes bulk organic interferences that would otherwise cause severe ion suppression in the HRMS source.

-

HRGC/HRMS Analysis : Resolve the purified congeners using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry to achieve sub-picogram detection limits[6].

Self-validating laboratory workflow for PHAE extraction and HRGC/HRMS analysis (EPA Method 23).

Environmental Persistence & Disposal Mechanics

A critical failure point in laboratory management is the disposal of PHAEs. Standard thermal disposal (autoclaving or standard incineration at <800°C) is catastrophic. Causality: Heating polyhalogenated diphenyl ethers causes the ether bridge to cyclize, generating polyhalogenated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)—compounds that are exponentially more toxic and have a much higher AhR binding affinity than the parent PHAE[7].

Disposal of PHAEs and their extraction waste requires specialized high-temperature incineration (>1000°C) equipped with rapid gas quenching systems to prevent the de novo synthesis of dioxins in the cooling exhaust[6].

References

-

Peters, A. K., et al. (2006). "Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway." Toxicological Sciences.[Link]

-

Xue, J., et al. (2023). "Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers." International Journal of Molecular Sciences.[Link]

-

Jung, A. M., et al. (2023). "Excretion of polybrominated diphenyl ethers and AhR activation in breastmilk among firefighters." Toxicological Sciences.[Link]

-

U.S. Environmental Protection Agency. (2023). "EPA Method 23—Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources." Federal Register.[Link]

Sources

- 1. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Interactions of polybrominated diphenyl ethers with the aryl hydrocarbon receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Excretion of polybrominated diphenyl ethers and AhR activation in breastmilk among firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Federal Register :: EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources [federalregister.gov]

- 7. epa.gov [epa.gov]

The Difluoromethoxy Group [-OCF₂H]: A Keystone for Enhancing Metabolic Stability in Aromatic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a central theme in modern medicinal chemistry, offering a powerful lever to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Among the diverse array of fluorine-containing motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly versatile and advantageous substituent for aromatic scaffolds.[1] This guide provides a comprehensive technical overview of the role and assessment of the difluoromethoxy group in enhancing metabolic stability, a critical determinant of a drug's in vivo performance. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for in vitro evaluation, and present case studies that underscore the successful application of this unique functional group in approved therapeutics.

The utility of the difluoromethoxy group stems from a unique confluence of properties: it is a metabolically stable, lipophilic hydrogen bond donor.[1][2] This rare combination allows for the replacement of metabolically labile groups, such as the ubiquitous methoxy group, thereby "blocking" metabolic hotspots and extending a drug's plasma half-life and improving bioavailability.[1]

Physicochemical and Metabolic Properties of the Difluoromethoxy Group

The difluoromethoxy group imparts a distinct set of electronic and steric characteristics to an aromatic ring that collectively contribute to its metabolic robustness.

Electronic Effects and Hydrogen Bonding Capability

With a Hammett σp constant of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[1] A key distinguishing feature is the acidity of its hydrogen atom, which enables it to function as a hydrogen bond donor.[1] This is an uncommon characteristic for a lipophilic group and allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1] This bioisosterism can maintain crucial interactions with biological targets while enhancing metabolic stability.[1] The hydrogen bond acidity parameter (A) for the difluoromethyl group has been determined to be in the range of 0.085–0.126, comparable to that of a thiophenol or aniline.[1]

Lipophilicity and Solubility

The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[1] This moderate increase in lipophilicity can be advantageous for improving membrane permeability and oral absorption without drastically increasing metabolic liabilities or off-target effects.[1]

The Cornerstone of Stability: Resistance to Enzymatic Cleavage

The primary driver for the incorporation of the difluoromethoxy group is the significant enhancement of a drug's metabolic stability.[1] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the majority of phase I oxidative metabolism of xenobiotics.[1][4] The -OCF₂H group is an effective replacement for metabolically vulnerable groups, most notably the methoxy group, which is prone to O-demethylation.[1] This strategic substitution can block a key metabolic "hotspot," leading to a longer plasma half-life and improved bioavailability.[1]

The Mechanism of Metabolic Resistance

The enhanced metabolic stability of the difluoromethoxy group is not merely due to the strength of the C-F bond, but also a consequence of how this group interacts with the active site of metabolizing enzymes like cytochrome P450s.

CYP-mediated metabolism of a methoxy group typically proceeds via hydrogen atom abstraction from the methyl group by the highly reactive ferryl-oxo species in the enzyme's active site, leading to an unstable intermediate that collapses to the demethylated product and formaldehyde.

In contrast, the difluoromethoxy group presents several barriers to this process:

-

Increased C-H Bond Strength: The electron-withdrawing fluorine atoms increase the bond dissociation energy of the remaining C-H bond, making hydrogen atom abstraction more energetically demanding for the enzyme.

-

Steric Hindrance: The fluorine atoms are larger than hydrogen atoms, which can create steric clashes within the enzyme's active site, preventing the optimal orientation of the C-H bond for abstraction.

-

Altered Electronic Profile: The electron-withdrawing nature of the difluoromethoxy group reduces the electron density of the adjacent oxygen atom and the aromatic ring, making it a less favorable substrate for the electrophilic ferryl-oxo species of the P450 enzyme.[5]

The following diagram illustrates the proposed differential interaction of a methoxy and a difluoromethoxy group within a stylized CYP active site.

Caption: CYP450 active site interaction with methoxy vs. difluoromethoxy groups.

In Vitro Assessment of Metabolic Stability

The metabolic stability of compounds bearing a difluoromethoxy group is routinely evaluated using in vitro assays with liver microsomes or hepatocytes.[1] These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint).

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolic reactions mediated by cytochrome P450 enzymes.[6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Materials:

-

Pooled human liver microsomes (e.g., 20 mg/mL stock)

-

Test compound (10 mM stock in DMSO)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a working solution of the test compound and positive controls in buffer.

-

In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the buffer. The final microsomal protein concentration is typically 0.5 mg/mL.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation: Initiate the reaction by adding the test compound to the wells (final concentration typically 1 µM).

-

Incubation: Incubate the plate at 37°C with shaking.

-

Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold stopping solution.

-

Protein Precipitation: Centrifuge the plate to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[7]

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint = (0.693 / t½) / (mg microsomal protein/mL)

-

Hepatocyte Stability Assay